Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound characterized by a pyrrolidine moiety substituted with a 3-chloropyridin-4-yloxy group. The compound’s synthesis typically involves coupling benzothiazole precursors with functionalized pyrrolidine intermediates, as seen in analogous derivatives .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJLUBIJMUUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with a pyrrolidine derivative and a chloropyridine compound under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzothiazole core but differ in substituents on the pyrrolidine/pyrrolidinone ring or adjacent functional groups. Below is a detailed comparison based on synthesis, yields, melting points, and substituent effects.
Pyrrolidine Derivatives
- Compound 3s: Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone Substituents: Pyrrolidine linked via a pentyloxy chain. Synthesis: Synthesized using pyrrolidine and 1,5-dibromopentane, purified via DCM:MeOH (100:7) column chromatography. Yield: Not explicitly stated, but comparable derivatives show yields of 15–76% .
- Compound 3n: Pyrrolidin-1-yl(6-(4-(pyrrolidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone Substituents: Pyrrolidine with a butoxy spacer. Synthesis: Derived from pyrrolidine and 1,4-dibromobutane. Yield: ~20–44% (similar to 3j and 3k) .
Key Difference : The chain length (pentyl vs. butyl) and spacer flexibility influence solubility and steric interactions. Pyrrolidine derivatives generally exhibit moderate yields, likely due to steric challenges in coupling reactions.
Piperazine/Piperidine Derivatives
- Compound 4f: (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dual 4-ethylpiperazine groups. Synthesis: Uses 1-ethylpiperazine and 1,3-dibromopropane. Yield: 48.1%, with a melting point of 114.6–114.9°C .
- Compound 4g: (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dual 4-methylpiperazine groups. Yield: 28.1%, melting point 99.2–99.7°C .
- Compound 3j: Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone Substituents: Piperidine with a butoxy spacer. Yield: 44.2%, melting point 169.7–171.5°C .
Key Difference : Piperazine derivatives (4f, 4g) show lower yields compared to piperidine analogs (3j), likely due to increased steric hindrance from ethyl/methyl groups. Piperidine derivatives also exhibit higher melting points, suggesting enhanced crystallinity.
Cycloalkyl and Aromatic Derivatives
- Compound 3k: N-Cycloheptyl-6-(4-(cycloheptylamino)butoxy)benzo[d]thiazole-2-carboxamide Substituents: Cycloheptyl groups. Yield: 22%, melting point 193.3–194.1°C .
- Compound 4e: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dihydroisoquinoline groups. Yield: 76.6%, melting point 134.2–134.7°C .
Key Difference: Bulky cycloalkyl substituents (3k) reduce yields but increase melting points due to rigid packing. Aromatic dihydroisoquinoline groups (4e) enhance yields, possibly due to improved reaction kinetics.
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Table 2. Structural Impact on Properties
| Substituent Class | Key Trend | Example Compounds |
|---|---|---|
| Pyrrolidine/Piperidine | Higher yields with shorter chains | 3s, 3j, 3n |
| Piperazine | Lower yields due to steric hindrance | 4f, 4g |
| Cycloalkyl/Aromatic | High melting points, variable yields | 3k, 4e |
Biological Activity
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound that incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[d]thiazole core linked to a pyrrolidine ring, which is further substituted with a chloropyridine group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antitumor Activity : Compounds containing the benzo[d]thiazole moiety have been reported to exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Benzothiazole derivatives are also noted for their antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, indicating their potential use in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups, such as chlorine in the chloropyridine moiety, enhances the compound's potency against cancer cells .
- Ring Modifications : Variations in the pyrrolidine ring structure can significantly influence the compound's interaction with biological targets, affecting both efficacy and selectivity .
Case Studies
Several case studies provide insight into the biological activities associated with compounds similar to this compound:
- Antitumor Efficacy :
- Antimicrobial Activity :
Data Tables
The following table summarizes key biological activities and their corresponding IC50 values where available:
Q & A
Q. How to design SAR studies for derivatives of this compound?
- Methodology :
- Core Modifications : Systematically vary substituents on the pyrrolidinyl (e.g., 3-chloropyridinyl vs. fluorophenyl) and benzothiazolyl moieties.
- Activity Profiling : Test derivatives against a panel of targets (e.g., kinases, GPCRs) and pathogens (e.g., Candida spp.).
- Crystallographic Data : Use X-ray structures (e.g., ) to identify key hydrogen bonds or π-π interactions for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
